Pyrrolo[2,1-b]quinazolin-9(1H)-one

Antiproliferative Lung Cancer Cytotoxicity

Pyrrolo[2,1-b]quinazolin-9(1H)-one (C₁₁H₈N₂O, MW 184.19 g/mol) is the fully aromatic parent heterocycle of a therapeutically significant quinazoline alkaloid family. Its 2,3-dihydro congener, deoxyvasicinone (CAS 530-53-0, also referred to as 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one), represents the most extensively studied member of this class and serves as the biosynthetic precursor to vasicine, vasicinone, and related pyrroloquinazoline natural products isolated from Adhatoda vasica and Peganum harmala.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B11909672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-b]quinazolin-9(1H)-one
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1C=CC2=NC3=CC=CC=C3C(=O)N21
InChIInChI=1S/C11H8N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-6H,7H2
InChIKeyCHHBADVEMSBGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[2,1-b]quinazolin-9(1H)-one Scaffold: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


Pyrrolo[2,1-b]quinazolin-9(1H)-one (C₁₁H₈N₂O, MW 184.19 g/mol) is the fully aromatic parent heterocycle of a therapeutically significant quinazoline alkaloid family. Its 2,3-dihydro congener, deoxyvasicinone (CAS 530-53-0, also referred to as 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one), represents the most extensively studied member of this class and serves as the biosynthetic precursor to vasicine, vasicinone, and related pyrroloquinazoline natural products isolated from Adhatoda vasica and Peganum harmala [1]. The scaffold comprises a quinazolin-4-one core annulated to a pyrrole ring, yielding a planar, nitrogen-rich tricyclic system that engages diverse biological targets including cholinesterases, cyclooxygenases, topoisomerases, and α-mannosidase [2]. Commercially, the parent scaffold and its halogenated, arylated, and alkoxylated derivatives are procured as screening compounds, synthetic intermediates, and lead-optimization starting points across medicinal chemistry, agrochemical, and natural product derivative programs [3].

Why Pyrrolo[2,1-b]quinazolin-9(1H)-one Analogs Cannot Be Interchanged: Structural Determinants of Divergent Target Engagement


The pyrrolo[2,1-b]quinazolin-9(1H)-one scaffold family exhibits profound functional divergence driven by discrete structural modifications at the C-3, C-7, and N-1 positions, as well as by the oxidation state of the pyrrole ring. Even among the four major Adhatoda vasica alkaloids—vasicine, vasicinone, deoxyvasicine, and deoxyvasicinone—computed binding energies reveal diametrically opposed cyclooxygenase isoform preferences: deoxyvasicine (DOV) and vasicine (VAS) preferentially engage COX-2, whereas vasicinone (VAE) exhibits higher affinity for COX-1 [1]. Similarly, the unsubstituted deoxyvasicinone parent displays only weak acetylcholinesterase inhibition (human AChE IC₅₀ ≈ 62.5 μM), yet introduction of a 7-aryl substituent via Suzuki–Miyaura cross-coupling improves potency by approximately one order of magnitude (IC₅₀ = 6.084 μM) [2][3]. The pyrrole ring saturation state further dictates pharmacological trajectory: the 2,3-dihydro form (deoxyvasicinone) demonstrates selective cytotoxicity against HCC827 lung cancer cells that exceeds the potency of the clinical EGFR inhibitor gefitinib, while the fully aromatic parent serves primarily as a synthetic entry point [4]. These structure-activity discontinuities mean that selecting a 'generic' pyrroloquinazoline without regard to the specific substitution and oxidation pattern risks complete loss of the desired target engagement profile.

Quantitative Differentiation Evidence for Pyrrolo[2,1-b]quinazolin-9(1H)-one and Its Key Derivatives Against Closest Analogs


Deoxyvasicinone Outperforms Gefitinib Against HCC827 Lung Cancer Cells: A Direct Cytotoxicity Head-to-Head Comparison

In a direct head-to-head cytotoxicity assay against the human non-small-cell lung cancer line HCC827, deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) demonstrated an IC₅₀ of 0.75 μmol/L, which is approximately 2.2-fold more potent than the clinical EGFR tyrosine kinase inhibitor gefitinib (IC₅₀ = 1.65 μmol/L) evaluated under identical conditions [1]. The same study reported broader antiproliferative activity against HepG2 hepatoma cells (IC₅₀ = 5.70 μmol/L) and MCF7 breast cancer cells (IC₅₀ = 7.21 μmol/L), establishing a selectivity window for the HCC827 line [1]. This differential cytotoxicity profile is not observed for the fully aromatic parent scaffold or for the 3-hydroxy analog vasicinone, which primarily exhibits neuroprotective rather than cytotoxic activity in SH-SY5Y cells .

Antiproliferative Lung Cancer Cytotoxicity

AChE Inhibitory Potency: 10.3-Fold Gain from Parent Scaffold to 7-Aryl Derivative Informs Derivative Selection Strategy

The unsubstituted 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one parent (deoxyvasicinone) is a weak inhibitor of human acetylcholinesterase (hAChE), with a reported IC₅₀ of 62,500 nM (62.5 μM) as curated in ChEMBL via BindingDB [1]. In contrast, the 7-(3-chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative, identified as the most potent among a 28-compound series evaluated by Ellman's method, achieved an IC₅₀ of 6.084 ± 0.26 μM against cholinesterase [2]. This represents an approximately 10.3-fold improvement in inhibitory potency conferred by a single 7-aryl substitution. Notably, the same series included compounds spanning over two orders of magnitude in activity, underscoring that the parent scaffold's value lies in its derivatizability rather than in its intrinsic AChE pharmacology [2]. Molecular dynamics simulations further indicated that the 7-aryl substituent stabilizes key π–π stacking interactions within the enzyme active site that are absent in the unsubstituted scaffold [2].

Acetylcholinesterase Inhibition Alzheimer's Disease Structure-Activity Relationship

COX Isoform Selectivity Reversal Between Deoxyvasicine and Vasicinone: Computational Binding Evidence Dictates Anti-Inflammatory Strategy

An in-silico docking study comparing the four major Adhatoda vasica pyrroloquinazoline alkaloids against both cyclooxygenase isoforms revealed a striking selectivity inversion [1]. Deoxyvasicine (DOV, the fully reduced pyrrolo[2,1-b]quinazoline analog) and vasicine (VAS) exhibited preferential binding to COX-2, with vasicine achieving a computed binding energy (ΔG) of −8.2 kcal/mol against COX-2, comparable to the reference drug mefenamic acid (−8.7 kcal/mol) [1]. In contrast, vasicinone (VAE, the 3-hydroxy-2,3-dihydro oxidized analog) displayed preferential affinity for COX-1 with a ΔG of −8.2 kcal/mol, while showing lower COX-2 engagement [1]. Celecoxib, the COX-2-selective clinical reference, clustered with DOV and VAS in the COX-2-preferring group, confirming the computational model's predictive validity [1]. This isoform selectivity divergence means that within a single natural product family differing only by pyrrole ring saturation and C-3 oxidation, the pharmacological target can shift from COX-2 (anti-inflammatory with gastric sparing) to COX-1 (gastrointestinal homeostatic functions).

Cyclooxygenase Selectivity COX-1/COX-2 Molecular Docking

UW-MD-72: Dual AChE/H3R Pharmacology Achieved Through 7-Alkoxy Derivatization of the Pyrrolo[2,1-b]quinazolin-9(1H)-one Scaffold

The 7-(3-(piperidin-1-yl)propoxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative UW-MD-72 represents a rationally designed dual-acting ligand that achieves balanced, single-digit micromolar potency at two therapeutically complementary targets: hAChE (IC₅₀ = 5.4 μM) and the histamine H3 receptor (hH3R, Ki = 2.54 μM) [1]. Critically, UW-MD-72 displays excellent selectivity over the AChE isoenzyme butyrylcholinesterase (BChE), a profile absent in the unsubstituted parent scaffold, which shows non-selective, weak inhibition across AChE and BChE (equine BChE IC₅₀ ≈ 25,000 nM) [2][3]. In a rat passive avoidance paradigm, UW-MD-72 (1.25–5 mg/kg, i.p.) significantly reversed both scopolamine- and dizocilpine-induced amnesia, with efficacy comparable to the clinical standards donepezil (AChE inhibitor) and pitolisant (H3R antagonist) administered separately [1]. By contrast, donepezil acts solely via AChE inhibition and lacks H3R antagonism, while pitolisant lacks AChE activity—making UW-MD-72 a single-molecule substitute for a two-drug combination [1].

Dual AChE/H3R Antagonism Cognitive Disorders Multi-Target Directed Ligand

Deoxyvasicinone-Derived Antivirals Surpass Ningnanmycin Against Tobacco Mosaic Virus: EC₅₀ Head-to-Head in Plant Protection

A series of deoxyvasicinone derivatives designed for plant protection were evaluated for in vivo antiviral activity against tobacco mosaic virus (TMV) alongside the commercial agrochemical standards ningnanmycin and ribavirin [1]. The most active derivatives (compounds 3a, 3d, 4, and 5) exhibited EC₅₀ values in the range of 113–208 μg/mL, compared to ningnanmycin's EC₅₀ of 229 μg/mL [1]. This represents up to a 2.0-fold improvement in antiviral potency. Compound 4 was further investigated for its mechanism of action and was found to interfere with the formation of 20S coat protein discs, thereby disrupting TMV particle assembly—a mode of action distinct from ribavirin's nucleoside analog mechanism [1]. Compounds in the same series also demonstrated broad-spectrum in vitro fungicidal activity at 50 μg/mL, suggesting that the deoxyvasicinone scaffold can be optimized for multi-modal crop protection [1]. Importantly, these derivatives exhibited favorable pesticide-likeness properties, supporting their development as green pesticide candidates [1].

Antiviral Tobacco Mosaic Virus Agrochemical

High-Impact Application Scenarios for Pyrrolo[2,1-b]quinazolin-9(1H)-one Scaffold Procurement Based on Quantitative Differentiation Evidence


Oncology Lead Discovery: Exploiting HCC827-Selective Cytotoxicity of Deoxyvasicinone Over Gefitinib

Procurement of deoxyvasicinone (2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) is indicated for medicinal chemistry teams pursuing non-EGFR-targeted antiproliferative agents against non-small-cell lung cancer. The compound's IC₅₀ of 0.75 μmol/L against HCC827 cells surpasses the clinical benchmark gefitinib (IC₅₀ = 1.65 μmol/L) by ~2.2-fold under identical assay conditions [1]. This potency advantage, combined with its distinct α-mannosidase affinity and lack of EGFR dependence, positions deoxyvasicinone as a mechanistically orthogonal lead scaffold suitable for fragment-based or diversity-oriented synthesis campaigns targeting gefitinib-resistant or EGFR-independent lung cancer phenotypes. Procurement specifications should require the 2,3-dihydro oxidation state (CAS 530-53-0), as the fully aromatic parent scaffold lacks comparable cytotoxicity data.

Alzheimer's Disease Multi-Target Directed Ligand Programs: UW-MD-72 as a Dual AChE/H3R Template

For CNS drug discovery programs seeking to address both cholinergic deficits and histaminergic dysregulation in Alzheimer's disease, the 7-alkoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one series exemplified by UW-MD-72 offers a validated dual-acting template. UW-MD-72 achieves balanced potency at hAChE (IC₅₀ = 5.4 μM) and hH3R (Ki = 2.54 μM) with selectivity over BChE, and demonstrates in vivo efficacy in reversing both scopolamine- and dizocilpine-induced amnesia in rats at doses of 1.25–5 mg/kg i.p. [2]. This dual pharmacology cannot be replicated by the unsubstituted parent scaffold (hAChE IC₅₀ ≈ 62.5 μM, no H3R activity) and requires two separate clinical drugs (donepezil + pitolisant) to approximate. Procurement of the 7-bromo or 7-hydroxy intermediates enables late-stage diversification to explore the 7-alkoxy SAR around this validated multi-target profile.

Agrochemical Development: Deoxyvasicinone Derivatives as Next-Generation Anti-TMV Agents with Distinct Mode of Action

Agrochemical R&D programs targeting plant viral diseases should consider deoxyvasicinone-derived scaffolds based on their demonstrated superiority over the commercial standard ningnanmycin. Specific derivatives (3a, 3d, 4, 5) achieve EC₅₀ values of 113–208 μg/mL against TMV, representing up to a 2-fold potency gain over ningnanmycin (EC₅₀ = 229 μg/mL) [3]. Compound 4's mechanism—disruption of 20S coat protein disc assembly—differs fundamentally from ribavirin's nucleoside mimicry, offering a resistance-breaking profile desirable in integrated pest management. Procurement specifications should target deoxyvasicinone (CAS 530-53-0) as the synthetic starting material, which can be elaborated via a two-step sequence to isaindigotone-type antivirals in ~60% overall yield [4].

Anti-Inflammatory Drug Discovery: Exploiting Oxidation-State-Dependent COX-2 vs. COX-1 Selectivity

When procuring a pyrroloquinazoline scaffold for cyclooxygenase-targeted anti-inflammatory programs, the oxidation state of the pyrrole ring and C-3 position must be specified to pre-determine COX isoform selectivity. Deoxyvasicine (fully reduced, no C-3 oxygen) and its analogs preferentially engage COX-2, clustering with celecoxib in computational docking studies, whereas the 3-hydroxy-9-oxo variant vasicinone preferentially engages COX-1 [5]. This in-silico prediction is corroborated by experimental evidence with the related PQ derivative (3-benzylidene-deoxyvasicinone), which achieves dual COX-2/5-LO inhibition with COX-1 sparing in human monocyte and ovine isozyme assays [6]. Procurement of the 2,3-dihydro-9-oxo scaffold (deoxyvasicinone) and avoidance of 3-hydroxylated variants is therefore critical for programs aiming to achieve COX-2-selective or dual COX-2/5-LO pharmacology with gastrointestinal safety advantages.

Quote Request

Request a Quote for Pyrrolo[2,1-b]quinazolin-9(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.